(4-iodo-1H-pyrazol-1-yl)acetaldehyde
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Overview
Description
(4-Iodo-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C5H5IN2O and a molecular weight of 236.01 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and an aldehyde group attached to the nitrogen atom makes this compound unique and of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of (4-iodo-1H-pyrazol-1-yl)acetaldehyde are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including the metabolism of alcohols and the synthesis of mycocyclosin, a secondary metabolite in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its targets, potentially altering their function and resulting in changes to cellular processes
Biochemical Pathways
Given its targets, it can be inferred that it may influence alcohol metabolism and mycocyclosin synthesis pathways .
Pharmacokinetics
Its molecular weight is 236.01 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
Its interaction with alcohol dehydrogenases and mycocyclosin synthase suggests it may influence alcohol metabolism and mycocyclosin synthesis, potentially affecting cellular processes and responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-iodopyrazole with an appropriate aldehyde precursor under controlled conditions .
Industrial Production Methods: While specific industrial production methods for (4-iodo-1H-pyrazol-1-yl)acetaldehyde are not widely documented, the general approach involves large-scale iodination reactions followed by purification processes to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the iodine atom.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Iodo-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKMWAZJVJLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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